molecular formula C15H15F3N4O4S B2394066 N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide CAS No. 2415571-39-8

N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide

Número de catálogo B2394066
Número CAS: 2415571-39-8
Peso molecular: 404.36
Clave InChI: DUYCRERWWWCFRF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancers. It belongs to the class of drugs called Bruton's tyrosine kinase (BTK) inhibitors, which are known to inhibit the activity of BTK, a protein that plays a crucial role in the development and growth of cancer cells.

Mecanismo De Acción

TAK-659 works by inhibiting the activity of N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide, a protein that plays a crucial role in the development and growth of cancer cells. N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide is involved in the signaling pathway that leads to the activation of various proteins that promote cell proliferation and survival. By inhibiting N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide, TAK-659 blocks the signaling pathway, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the proliferation and survival of cancer cells by blocking the N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide signaling pathway. It also induces apoptosis, a process of programmed cell death, in cancer cells. TAK-659 has also been shown to enhance the activity of other anti-cancer drugs, such as venetoclax, in preclinical studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

TAK-659 has several advantages for lab experiments. It is a potent and selective inhibitor of N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide, which makes it an ideal tool for studying the role of N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide in cancer development and progression. It has also been shown to have low toxicity and good pharmacokinetic properties, which makes it suitable for in vivo studies. However, TAK-659 has some limitations, such as its high cost and limited availability, which may limit its use in some labs.

Direcciones Futuras

There are several future directions for the development and use of TAK-659. One direction is to investigate its efficacy in combination with other anti-cancer drugs, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Another direction is to study its efficacy in other types of cancers, such as solid tumors, which may have different molecular mechanisms than hematological cancers. In addition, further studies are needed to understand the long-term safety and efficacy of TAK-659 in humans.

Métodos De Síntesis

TAK-659 is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process is complex and involves several purification steps to obtain the final product of high purity. The exact details of the synthesis process are proprietary and have not been disclosed by the manufacturer.

Aplicaciones Científicas De Investigación

Several studies have been conducted to investigate the efficacy of TAK-659 in the treatment of different types of cancers. One study showed that TAK-659 inhibited the growth of B-cell lymphoma cells in vitro and in vivo, leading to the regression of tumors in mice. Another study demonstrated that TAK-659 had potent anti-tumor activity in patients with relapsed or refractory chronic lymphocytic leukemia (CLL).

Propiedades

IUPAC Name

N-[4-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O4S/c1-10(23)20-11-2-4-12(5-3-11)27(25,26)19-8-9-22-14(24)7-6-13(21-22)15(16,17)18/h2-7,19H,8-9H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYCRERWWWCFRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.